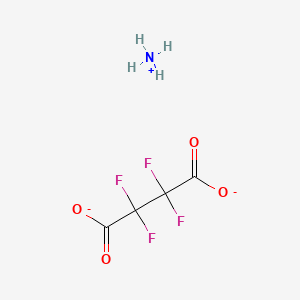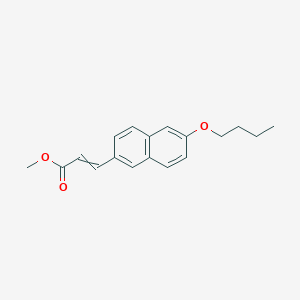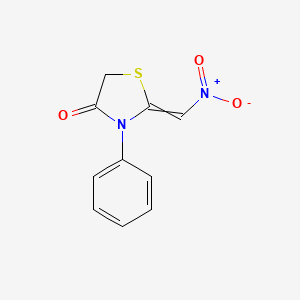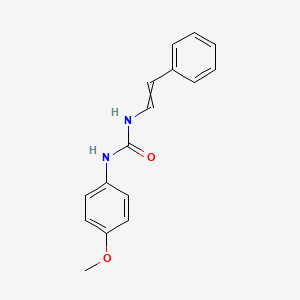
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea is an organic compound characterized by the presence of a methoxyphenyl group and a phenylethenyl group attached to a urea moiety
Méthodes De Préparation
The synthesis of 3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea typically involves the reaction of 4-methoxyaniline with cinnamoyl chloride to form an intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Des Réactions Chimiques
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethenyl group.
Substitution: The methoxy group can be substituted with other functional groups using reagents like bromine or chlorine under appropriate conditions.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)pyridazine: This compound has a pyridazine ring instead of a urea moiety, leading to different chemical properties and applications.
3-(4-Methoxyphenyl)-1-(2-phenylethenyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-(2-phenylethenyl)urea |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19) |
Clé InChI |
PRCPVKZCFOBMFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
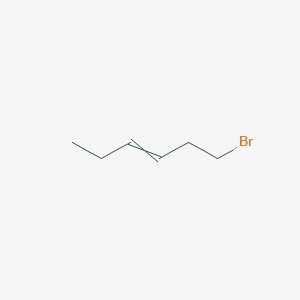
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
